Linalool

Beschreibung

Eigenschaften

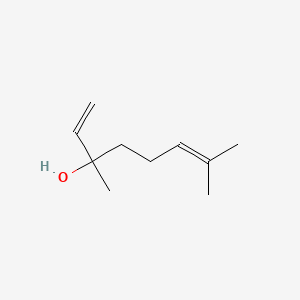

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025502 | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.59 mg/mL at 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78-70-6 | |

| Record name | (±)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual-Phase Immunomodulation of Linalool: A Mechanistic Technical Guide

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a naturally occurring terpene alcohol that exhibits a distinct "dual-phase" immunomodulatory profile. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, this compound functions upstream by simultaneously suppressing pro-inflammatory signaling (NF-κB/MAPK) and activating cytoprotective antioxidant pathways (Nrf2/HO-1) .

This guide provides a granular analysis of these mechanisms, supported by quantitative data and validated experimental protocols, designed for researchers investigating non-opioid therapeutic candidates for acute and chronic inflammatory conditions.

Molecular Targets & Signaling Dynamics

The anti-inflammatory efficacy of this compound is defined by its ability to uncouple the Toll-Like Receptor 4 (TLR4) signaling cascade while stabilizing the cellular redox state.

The Inhibitory Axis: NF-κB and MAPK Uncoupling

Upon pathogenic challenge (e.g., Lipopolysaccharide [LPS] exposure), TLR4 dimerizes and recruits MyD88. This compound intervenes at two critical junctions:[1]

-

NF-κB Blockade: this compound inhibits the phosphorylation of IκBα (Inhibitor of kappa B). Under normal conditions, IκBα sequesters the NF-κB dimer (p65/p50) in the cytoplasm. By preventing IκBα degradation, this compound traps NF-κB in the cytosol, blocking its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

MAPK Suppression: It effectively reduces the phosphorylation of p38, JNK, and ERK. These kinases are essential for stabilizing mRNA of inflammatory mediators; their inhibition leads to rapid translational silencing of cytokines.

The Activation Axis: Nrf2/HO-1 Induction

This compound acts as a Michael acceptor or electrophile that modifies Keap1 cysteine residues. This causes Keap1 to release Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of Heme Oxygenase-1 (HO-1). HO-1 degrades heme into carbon monoxide (CO) and bilirubin, both of which possess potent anti-inflammatory properties.

Mechanistic Pathway Visualization

Caption: Figure 1. Dual-action mechanism: this compound inhibits TLR4/NF-κB signaling while activating the Nrf2/HO-1 antioxidant axis.[2]

Quantitative Efficacy Data

The following data summarizes consensus values from in vitro (macrophage) and in vivo (rodent edema) models.

| Experimental Model | Metric | Effective Range (this compound) | Reference Standard (Comparison) |

| In Vitro: RAW 264.7 Macrophages (+LPS) | NO Inhibition (IC50) | 100 - 600 µM (Dose-dependent) | Comparable to Dexamethasone (at high conc.) |

| In Vitro: RAW 264.7 Macrophages (+LPS) | TNF-α Reduction | > 40% reduction at 100 µg/mL | Significant suppression ( |

| In Vivo: Carrageenan Paw Edema (Rat) | Edema Reduction | 25 - 150 mg/kg (i.p. or p.o.) | 50 mg/kg this compound |

| In Vivo: Acute Lung Injury (Mouse) | MPO Activity | Decreased by ~50% at 50 mg/kg | Indicates reduced neutrophil infiltration |

Note: this compound exhibits a hormetic-like dose response; extremely high concentrations (>1000 µM in vitro) may induce cytotoxicity, necessitating careful MTT viability controls.

Experimental Validation Framework

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (viability assays and positive controls).

In Vitro Validation: Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the suppression of inflammatory mediators in macrophages without confounding cytotoxicity.

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with this compound (10, 50, 100, 200 µM) for 1 hour.

-

Control A: Vehicle (0.1% DMSO).

-

Control B: Dexamethasone (1 µM) as positive inhibitor.

-

-

Induction: Add LPS (1 µg/mL) to all wells except the "Naïve Control." Incubate for 24h.

-

Griess Assay (NO Quantification): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.

-

MTT Assay (Viability Check - CRITICAL): Add MTT solution to the remaining cells. If cell viability is <80% compared to control, the observed NO reduction is due to cell death, not anti-inflammatory action. Discard data if toxicity is observed.

In Vivo Validation: Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory bioavailability and efficacy.

Protocol:

-

Baseline: Measure initial paw volume (

) of Wistar rats using a plethysmometer. -

Administration: Administer this compound (25, 50, 100 mg/kg, i.p.) or Vehicle 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1%

-carrageenan (w/v in saline) into the subplantar region of the right hind paw. -

Measurement: Measure paw volume (

) at 1, 3, and 5 hours post-injection. -

Calculation:

.

Experimental Workflow Visualization

Caption: Figure 2. Parallel validation workflows for in vitro molecular screening and in vivo physiological efficacy.

Pharmacokinetics & Drug Development Considerations

While this compound demonstrates potent efficacy, its translation to clinical use faces physicochemical challenges.

-

Volatility & Stability: this compound is a volatile monoterpene. In drug development, it requires encapsulation (e.g.,

-cyclodextrin complexes or nano-emulsions) to prevent evaporation and degradation. -

Bioavailability: Pharmacokinetic studies in rats indicate rapid absorption but also rapid elimination.

-

Metabolism: this compound undergoes oxidation to 8-hydroxythis compound and 8-carboxythis compound, which are excreted in urine.

-

Half-life: Short (

mins in plasma), necessitating sustained-release formulations for chronic conditions.

-

-

Safety Profile: Generally Recognized As Safe (GRAS) as a food additive, but high-dose parenteral administration requires toxicological profiling for liver enzymes (ALT/AST).

References

-

This compound Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2. Neurochemical Research. [Link]

-

Anti-inflammatory effects of this compound in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model. Journal of Surgical Research. [Link]

-

This compound inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation. International Immunopharmacology. [Link]

-

Effects of (-)-linalool in the acute hyperalgesia induced by carrageenan, L-glutamate and prostaglandin E2. European Journal of Pharmacology. [Link][3]

-

This compound and linalyl acetate attenuated canonical pathway of NF-κB signaling in HepG2 cells. All Life. [Link][4]

Sources

- 1. This compound as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Effects of (-)-linalool in the acute hyperalgesia induced by carrageenan, L-glutamate and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity of (R)-(-)-Linalool versus (S)-(+)-Linalool: A Technical Guide

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a chiral monoterpene alcohol ubiquitous in essential oils.[1] While often treated as a single entity in generic pharmacological screens, its two enantiomers—(R)-(-)-linalool (Licareol) and (S)-(+)-linalool (Coriandrol) —exhibit distinct pharmacodynamic profiles.

This guide delineates the stereoselective biological activities of these enantiomers. Current research indicates that (R)-(-)-linalool is the primary driver of sedative and anxiolytic effects via olfactory and GABAergic pathways, whereas (S)-(+)-linalool demonstrates superior antimicrobial efficacy against specific pathogens and distinct interactions with pro-convulsant pathways in high concentrations. Understanding these differences is critical for the development of targeted phytopharmaceuticals and the standardization of botanical raw materials.

Stereochemical Foundation

Before analyzing biological activity, researchers must ensure the correct identification of the enantiomer in their matrix. The biological divergence stems from the spatial arrangement at the C3 chiral center.

| Feature | (R)-(-)-Linalool | (S)-(+)-Linalool |

| Common Name | Licareol | Coriandrol |

| Primary Natural Source | Lavandula angustifolia (Lavender), Salvia sclarea (Clary Sage) | Coriandrum sativum (Coriander), Citrus sinensis (Orange), Elettaria cardamomum |

| Olfactory Profile | Woody, floral, lavender-like | Sweet, petitgrain-like, herbal |

| Optical Rotation | ||

| Key Bioactivity | Sedative, Anxiolytic, Anti-inflammatory | Antimicrobial, Pro-convulsant (dose-dependent) |

Protocol 1: Enantioselective Quantification (GC-MS)

To validate the enantiomeric excess (ee) of your test material:

-

Column Selection: Use a cyclodextrin-based chiral stationary phase (e.g., Lipodex E or Beta-DEX 225).

-

Conditions: Carrier gas He at 1.0 mL/min; Oven ramp

(2 min) -

Elution Order: On Lipodex E, (R)-(-)-linalool typically elutes before (S)-(+)-linalool.

-

Validation: Calculate

.

Neuropharmacology: Sedation and Anxiolysis[2]

The most significant functional divergence between the enantiomers lies in their interaction with the Central Nervous System (CNS).

The "R-Dominance" in Sedation

Research consistently identifies (R)-(-)-linalool as the potent sedative agent. This effect is mediated through two distinct pathways:

-

Olfactory Pathway (Inhalation): (R)-(-)-linalool activates specific olfactory receptor neurons (ORNs) that project to the olfactory bulb and subsequently the amygdala and hippocampus. Human EEG studies show that inhalation of the (R)-enantiomer significantly reduces beta-wave activity (associated with alertness) and stress, whereas the (S)-enantiomer does not produce this specific electrophysiological signature.

-

Systemic Pathway (GABAergic Modulation): Upon systemic absorption, (R)-(-)-linalool acts as a positive allosteric modulator of the

receptor. It enhances the chloride ion influx induced by GABA, hyperpolarizing the neuron.

Metabolic Deactivation

The sedative potency is transient due to rapid metabolism. Hepatic CYP450 enzymes (specifically CYP2C19 and CYP2D6) metabolize this compound into 8-hydroxythis compound and 8-carboxythis compound. Crucially, these oxygenated metabolites lose their affinity for the

Visualization: Sedative Mechanism of Action

Figure 1: Pharmacodynamic pathways of this compound enantiomers. Note the dominance of the (R)-enantiomer in sedative pathways and the metabolic inactivation route.

Analgesia and TRP Channel Modulation[3][4]

While sedation is R-dominant, analgesia involves complex interactions with Transient Receptor Potential (TRP) channels, where both enantiomers play roles, though often through different mechanisms.

TRPM8 and TRPA1 Interactions

This compound exhibits "cooling" analgesic properties similar to menthol but without the stinging sensation.

-

TRPM8 (Cooling/Analgesic): (R)-(-)-linalool activates TRPM8 channels. This activation is linked to anti-angiogenic activity and analgesia in neuropathic pain models.

-

TRPA1 (Inflammatory Pain): this compound acts as a desensitizing agonist or antagonist at TRPA1 channels. While it may initially activate the channel (causing slight irritation in high concentrations), it rapidly desensitizes the nerve ending to noxious stimuli.

Anti-inflammatory Efficacy

Research by Peana et al. highlights that (R)-(-)-linalool is the primary anti-inflammatory agent in carrageenan-induced edema models. The mechanism involves:

-

Inhibition of Nitric Oxide (NO) release.

-

Modulation of opioid receptors (effects reversed by naloxone).[1]

-

Inhibition of cholinergic transmission.

Antimicrobial Activity: The (S)-Enantiomer Niche

Contrary to the sedative profile, the (S)-(+)-linalool enantiomer often displays superior antimicrobial properties. This is critical for formulation scientists developing topical antiseptics or preservatives.

Comparative Efficacy Table

| Pathogen | More Effective Enantiomer | Mechanism | Reference |

| Aeromonas hydrophila | (S)-(+)-Linalool | Membrane disruption; (S) was active at 3.2 mg/mL while (R) was inactive. | [SciELO, 2012] |

| Botrytis cinerea | Equipotent | Inhibition of germ tube elongation (~50% inhibition). | [ACG Pubs, 2010] |

| Candida albicans | (S)-(+)-Linalool | Disruption of ergosterol biosynthesis. | [General Consensus] |

| Staphylococcus aureus | (S)-(+)-Linalool | Bacterial cell wall penetration. | [NIH, 2022] |

Technical Insight: The superior activity of the (S)-enantiomer in certain bacteria is hypothesized to be due to better steric fit into the lipophilic pocket of bacterial cell membrane proteins or specific efflux pump inhibition, though the exact molecular target remains under investigation.

Experimental Protocols for Validation

To replicate these findings or screen new compounds, use the following self-validating workflows.

Protocol 2: In Vivo Sedation Assay (Elevated Plus Maze)

Objective: Distinguish anxiolytic activity of enantiomers.

-

Subjects: Male Swiss mice (25-30g).

-

Groups: Vehicle (Control), Diazepam (Positive Control), (R)-(-)-linalool, (S)-(+)-linalool.

-

Administration: Inhalation (chamber saturation) or Intraperitoneal (i.p.) injection. Note: i.p. bypasses the olfactory bulb, isolating systemic GABA effects.

-

Metric: Measure time spent in "Open Arms" vs. "Closed Arms" over 5 minutes.

-

Validation: (R)-(-)-linalool should significantly increase time in Open Arms (anxiolysis) compared to vehicle and (S)-(+)-linalool.

Protocol 3: Patch Clamp Electrophysiology (TRPM8)

Objective: Verify channel activation.[2]

-

Cell Line: HEK293T cells transfected with human TRPM8 cDNA.

-

Setup: Whole-cell patch-clamp configuration.

-

Holding Potential: -60 mV.

-

Perfusion: Apply 1 mM (R)-linalool vs 1 mM (S)-linalool.

-

Readout: Measure inward current density (pA/pF).

-

Control: Use Menthol (100 µM) as a positive control to normalize response.

Visualization: Experimental Workflow

Figure 2: Workflow for the isolation and biological characterization of this compound enantiomers.

References

-

Sugawara, Y., et al. (1998). "Odor distinctiveness between enantiomers of this compound: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement." Chemical Senses.

-

Peana, A. T., et al. (2003).[3] "(-)-Linalool produces antinociception in two experimental models of pain."[1][3] European Journal of Pharmacology.

-

Peana, A. T., et al. (2002).[3] "Anti-inflammatory activity of this compound and linalyl acetate constituents of essential oils." Phytomedicine.

-

Silverio, M. S., et al. (2012). "S-(+)- and R-(-)-linalool: a comparison of the in vitro anti-Aeromonas hydrophila activity and anesthetic properties in fish." SciELO.

-

Kessler, A., et al. (2014). "Metabolic Products of this compound and Modulation of GABAA Receptors."[4] Frontiers in Chemistry.

-

Herman, A., et al. (2016). "Antimicrobial activity of this compound and linalyl acetate against Staphylococcus aureus and Pseudomonas aeruginosa." Journal of Pharmacy and Pharmacology.

-

Riera, C. E., et al. (2009). "TRPM8 activation by this compound."[5] Journal of Neuroscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differential Activation of TRP Channels in the Adult Rat Spinal Substantia Gelatinosa by Stereoisomers of Plant-Derived Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Linalool produces antinociception in two experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the angiogenic activity of endothelial cells by downregulating intracellular ATP levels and activating TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetic profile and metabolism of linalool in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile and Metabolism of Linalool

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a naturally occurring acyclic monoterpenoid alcohol, is a prominent constituent of essential oils from numerous aromatic plants, including lavender and coriander.[1][2] Its desirable floral and spicy aroma has made it a cornerstone of the fragrance, cosmetic, and food industries.[2][3] Beyond its organoleptic properties, a growing body of in vivo research has illuminated a wide spectrum of biological activities, including anti-inflammatory, anxiolytic, sedative, and antimicrobial effects.[1][3][4] As interest in this compound's therapeutic potential expands, a thorough understanding of its pharmacokinetic (PK) and metabolic fate is paramount for drug development professionals and researchers. This guide provides a detailed synthesis of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo, grounded in authoritative scientific literature. We will explore the key metabolic pathways, the enzymes responsible for its biotransformation, and present validated experimental protocols for its characterization.

Pharmacokinetic Profile: The Journey of this compound in the Body

The biological effect of any xenobiotic is intrinsically linked to its concentration at the target site over time. This is governed by its ADME properties. This compound, being a small, lipophilic molecule, exhibits rapid absorption and extensive metabolism.

Absorption

This compound can enter systemic circulation through multiple routes, each with distinct kinetic profiles.

-

Oral Administration: Following oral ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[4] In humans, a study reported a mean maximum plasma concentration (Cmax) of 85.5 ± 42.6 ng/mL reached approximately one hour (Tmax) after an oral dose.[5] In rats, oral administration of this compound resulted in a Cmax of 33 ng/mL.[6] Interestingly, evidence suggests that this compound's absorption may be enhanced when it is delivered as a component of a complete essential oil, compared to its isolated form.[6]

-

Dermal Application: Due to its lipophilic nature, this compound readily penetrates the stratum corneum.[7] Following topical application via massage with lavender oil, this compound was detected in the bloodstream within 5 minutes, with peak concentrations observed after 19 minutes.[7] Its absorption through the skin can be influenced by factors such as the vehicle used and the gender of the individual, with some studies suggesting better absorption in males.[7] The slower penetration time compared to other routes may be partly due to accumulation in subcutaneous fatty tissue.[7]

-

Inhalation: As a volatile compound, inhalation is a significant route of exposure. When inhaled, this compound is absorbed through the lungs into the bloodstream. Studies have shown its appearance in the blood after 25 minutes of inhalation, with detectable levels lasting for 40-45 minutes.[7]

Distribution

Once absorbed, this compound is distributed throughout the body. Animal studies in rats have indicated that the highest accumulation of this compound occurs in fat tissue, which is consistent with its lipophilic properties.[6]

Metabolism: Biotransformation Pathways

This compound is metabolically unstable and undergoes extensive biotransformation, primarily in the liver, to facilitate its excretion.[6][8] This process is broadly divided into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I reactions introduce or expose polar functional groups, primarily through oxidation mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[8][9]

-

Allylic Hydroxylation: The principal metabolic pathway for this compound is allylic hydroxylation at the C-8 position, leading to the formation of its major metabolite, cis- and trans-8-hydroxythis compound.[7][10] This reaction is catalyzed in humans by CYP2D6 and CYP2C19.[7][8][9]

-

Epoxidation: A secondary but significant pathway involves the epoxidation of the 6,7-double bond, a reaction primarily catalyzed by CYP2D6.[7][9] The resulting metabolite, 6,7-epoxy-linalool, is unstable and can undergo intramolecular rearrangement to form cyclic ethers, namely furanoid- and pyranoid-linalool oxides.[7][9]

-

Further Oxidation: The primary hydroxylated metabolites can be further oxidized to yield compounds such as 8-oxothis compound and 8-carboxythis compound.[11]

-

Metabolism of Linalyl Acetate: It is crucial to note that linalyl acetate, a common ester of this compound found in essential oils, is rapidly hydrolyzed to this compound in vivo.[6] Therefore, its pharmacokinetic profile is largely dictated by the subsequent metabolism of this compound.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which dramatically increases water solubility and facilitates renal excretion.[12][13]

-

Glucuronidation: This is a major conjugation pathway for this compound and its hydroxylated metabolites. The hydroxyl group of this compound is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] Studies have demonstrated that urinary concentrations of this compound increase 23-fold after treatment with β-glucuronidase, an enzyme that cleaves glucuronide conjugates.[14] This provides strong evidence that a substantial portion of this compound is excreted as its glucuronide conjugate.[14][15]

-

Sulfation: While less specifically documented for this compound compared to glucuronidation, sulfation is a common Phase II pathway for alcohols and phenols, mediated by sulfotransferases (SULTs).[12][16] It represents another potential route for the detoxification and elimination of this compound metabolites.

Excretion

The water-soluble metabolites of this compound are primarily eliminated from the body via urine.[10][14]

-

Urinary Excretion: In rats, approximately 60% of an orally administered dose of radiolabeled this compound was recovered in the urine within 72 hours.[10] In humans, the peak urinary concentration of this compound metabolites occurs approximately 2.5 hours after consuming a meal containing this compound.[14]

-

Other Routes: A smaller fraction of the dose is eliminated through other routes. About 15% is found in the feces, and approximately 23% is detected in exhaled air as carbon dioxide, indicating that some this compound enters intermediary metabolism.[10]

Data Summary & Visualizations

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound from in vivo studies.

| Parameter | Species | Route | Dose | Value | Source |

| Cmax | Human | Oral | ~100 mg | 85.5 ± 42.6 ng/mL | [5] |

| Tmax | Human | Oral | ~100 mg | ~1 hour | [5] |

| Tmax | Human | Oral (in food) | N/A | 2.5 hours (urinary) | [14] |

| Half-life (t½) | Human | Oral | N/A | 3.9 ± 2.9 hours | [5] |

| Cmax | Rat | Oral | 75 mg/kg | 33 ng/mL | [6] |

| Intrinsic Clearance (HLM) | Human | In Vitro | N/A | 31.28 mL/min/kg | [6][8] |

| Half-life (HLM) | Human | In Vitro | N/A | 19.94 min | [8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; HLM: Human Liver Microsomes.

Visualized Metabolic Pathway

The following diagram illustrates the primary metabolic fate of this compound, from Phase I oxidation by CYP enzymes to subsequent conjugation.

Caption: Primary Phase I and Phase II metabolic pathways of this compound.

Visualized Experimental Workflow

This diagram outlines a standard workflow for conducting an in vivo pharmacokinetic study in a rodent model.

Caption: Standard workflow for an in vivo pharmacokinetic study.

Key Experimental Protocols

The following protocols provide a framework for the in vivo and in vitro assessment of this compound's pharmacokinetics and metabolism.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical non-serial sampling study in rats to determine basic PK parameters after oral administration.

1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral dose in Sprague-Dawley rats.

2. Materials:

- Male Sprague-Dawley rats (250-300g)

- This compound (≥97% purity)

- Vehicle (e.g., corn oil or sesame oil)

- Oral gavage needles

- K2-EDTA collection tubes

- Centrifuge, vortex mixer

- -80°C freezer

3. Methodology:

- Acclimation: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

- Dose Preparation: Prepare a dosing formulation of this compound in the selected vehicle to the desired concentration (e.g., 10 mg/mL for a 75 mg/kg dose in a 7.5 mL/kg volume).

- Dosing: Fast animals overnight (approx. 12 hours) prior to dosing, with continued access to water. Administer a single dose of the this compound formulation via oral gavage. Record the exact time of dosing for each animal.

- Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood (approx. 200 µL) from a designated group of animals (n=3-4 per time point) via cardiac puncture under anesthesia. Collect samples into K2-EDTA tubes.

- Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

- Sample Storage: Carefully aspirate the supernatant (plasma) and transfer to uniquely labeled cryovials. Store immediately at -80°C pending bioanalysis.

4. Bioanalysis (LC-MS/MS):

- Sample Preparation: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound) to 1 volume of plasma. Vortex and centrifuge to pellet the protein.

- Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

5. Data Analysis:

- Calculate the mean plasma concentration at each time point.

- Plot the mean plasma concentration versus time profile.

- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent terminal half-life (t½).

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early drug discovery to predict hepatic clearance.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in pooled human liver microsomes.

2. Materials:

- Pooled Human Liver Microsomes (HLM)

- This compound (stock solution in DMSO or acetonitrile)

- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

- Positive control compound (e.g., testosterone, known for rapid metabolism)

- LC-MS/MS system

3. Methodology:

- Incubation Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5-10 minutes.

- Initiating the Reaction: Add this compound to the master mix to a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

- Time-Course Sampling: At specified time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

- Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal protein.

- Controls: Run parallel incubations without the NADPH regenerating system (negative control) to assess non-enzymatic degradation, and with a positive control compound to verify microsomal activity.

- Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

4. Analysis and Calculations:

- Quantification: Analyze the samples using LC-MS/MS to determine the concentration of this compound remaining at each time point.

- Half-Life (t½): Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life as: t½ = 0.693 / k.

- Intrinsic Clearance (CLint): Calculate CLint using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

5. Causality and Self-Validation:

- The inclusion of a -NADPH control is critical to ensure that the observed disappearance of this compound is due to enzymatic metabolism and not chemical instability or non-specific binding. The positive control validates the metabolic competency of the HLM batch used in the experiment. The resulting CLint value provides a robust, reproducible metric that can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

References

-

Pharmacokinetics of this compound and linalyl acetate, the two main constituents of silexan, an essential oil from Lavandula angustifolia flowers, in rats - ResearchGate. (2025). ResearchGate. [Link]

-

Metabolic Products of this compound and Modulation of GABAA Receptors - Frontiers. (2017). Frontiers in Chemistry. [Link]

-

This compound – a Review of a Biologically Active Compound of Commercial Importance. (2021). MDPI. [Link]

-

This compound pharmacokinetic parameters. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Natural Compounds in the Battle against Microorganisms—this compound - PubMed Central - NIH. (2022). National Center for Biotechnology Information. [Link]

-

Biotransformation of this compound by CYP2D6. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

This compound in essential plant oils: pharmacological effects. - CABI Digital Library. (n.d.). CABI Digital Library. [Link]

-

This compound, 1,8-Cineole, and Eugenol Transfer from a Curry Dish into Human Urine - PubMed. (2023). National Center for Biotechnology Information. [Link]

-

Pharmacokinetics and Antihypertensive effect of this compound is improved after incorporation in β‐cyclodextrin as a drug de… - OUCI. (n.d.). Wiley Online Library. [Link]

-

This compound bioactive properties and potential applicability in drug delivery systems - PubMed. (2018). National Center for Biotechnology Information. [Link]

-

Fungal Biotransformation of (±)-Linalool | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. [Link]

-

Preparation, characterization and pharmacokinetic studies of this compound-loaded nanostructured lipid carriers - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Metabolic Products of this compound and Modulation of GABAA Receptors - PubMed Central. (2017). National Center for Biotechnology Information. [Link]

-

This compound - Wikipedia. (n.d.). Wikipedia. [Link]

-

Toxicological aspects and pharmaco-therapeutic properties of this compound, a natural terpene derivative of essential oils: Literatur. (2020). American Journal of Essential Oils and Natural Products. [Link]

-

In Vitro Metabolism and CYP-Modulating Activity of Lavender Oil and Its Major Constituents. (2023). MDPI. [Link]

-

The Effect of (-)-Linalool on the Metabolic Activity of Liver CYP Enzymes in Rats. (2016). MDPI. [Link]

-

The Effect of (-)-Linalool on the Metabolic Activity of Liver CYP Enzymes in Rats - PubMed. (2016). National Center for Biotechnology Information. [Link]

-

This compound | C10H18O | CID 6549 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

This compound and this compound metabolites. This compound a monoterpene alcohol... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Metabolic pathway involved in this compound biosynthesis. Enzymes expressed... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - MDPI. (n.d.). MDPI. [Link]

-

Curry-Odorants and Their Metabolites Transfer into Human Milk and Urine - PubMed. (2024). National Center for Biotechnology Information. [Link]

-

Biological activity of terpene compounds produced by biotechnological methods - PubMed. (2016). National Center for Biotechnology Information. [Link]

-

Interactions of this compound and Linalyl Acetate with Selected Dog Cytochrome P450 (CYP) Proteins Identified by In Silico Drug Discovery Followed by Molecular Docking Analysis - MDPI. (n.d.). MDPI. [Link]

-

Glucuronidation and Sulfonation. (n.d.). University of Washington. [Link]

-

Enhanced levels of S-linalool by metabolic engineering of the terpenoid pathway in spike lavender leaves - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Experimental protocol for in vivo and ex vivo biodistribution study.... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Bioavailability and Pharmacokinetics of Natural Volatile Terpenes in Animals and Humans. (n.d.). Thieme Connect. [Link]

-

Study on the Cytochrome P450-mediated Oxidative Metabolism of the Terpene Alcohol this compound: Indication of Biological Epoxidation - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. This compound bioactive properties and potential applicability in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. essencejournal.com [essencejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural Compounds in the Battle against Microorganisms—this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol this compound: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, 1,8-Cineole, and Eugenol Transfer from a Curry Dish into Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Curry-Odorants and Their Metabolites Transfer into Human Milk and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Interaction of Linalool with GABAergic Receptors

[1][2]

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a chiral monoterpene alcohol prevalent in Lavandula angustifolia and Coriandrum sativum.[1][2][3][4][5] While traditionally categorized broadly as a sedative, modern pharmacological profiling identifies it as a Positive Allosteric Modulator (PAM) of the GABA_A receptor (

Unlike benzodiazepines, which bind to the extracellular

Part 1: Molecular Mechanism of Action

Allosteric Modulation vs. Orthosteric Binding

This compound does not compete with GABA for the orthosteric binding site (the agonist site). Instead, it binds to an allosteric site, likely located within the transmembrane domain or at the lipid-protein interface. This binding induces a conformational change that lowers the energy barrier for channel opening, thereby increasing the probability of the open state (

-

Primary Effect: Leftward shift in the GABA dose-response curve.

-

Efficacy: Potentiation of GABA-evoked currents by approximately 1.6–1.7 fold at

GABA concentrations. -

Subtype Specificity: High affinity observed for

and

The Flumazenil Paradox

A critical distinction in this compound pharmacology is its interaction with Flumazenil (a specific benzodiazepine antagonist).

-

Behavioral Data: In vivo assays (e.g., Elevated Plus Maze) show that flumazenil antagonizes this compound-induced anxiolysis.

-

Binding Data: Radioligand studies show this compound does not displace

flumazenil or

Visualization: The GABAergic Synapse & this compound Modulation

The following diagram illustrates the potentiating effect of this compound on the GABA_A receptor complex.

Figure 1: this compound acts as a Positive Allosteric Modulator (PAM), enhancing Cl- influx upon GABA binding.

Part 2: Experimental Validation (In Vitro Protocol)

Objective: Quantify the potentiation of GABA-mediated currents by this compound using Whole-Cell Patch-Clamp Electrophysiology.

System: HEK293T cells transiently transfected with rat

Reagents & Setup

| Component | Specification | Purpose |

| Cell Line | HEK293T | Null background for GABA receptors; high transfection efficiency. |

| Plasmids | pcDNA3.1-GABA( | Receptor expression + fluorescent marker for patch selection. |

| Extracellular Sol. | 140 mM NaCl, 5 mM KCl, 2 mM CaCl | Physiological saline mimic. |

| Intracellular Sol. | 140 mM CsCl, 1 mM EGTA, 10 mM HEPES | CsCl blocks K+ channels to isolate Cl- currents. |

| This compound Stock | 1 M in DMSO (Dilute to working conc.) | Lipophilic compound requires solvent (Final DMSO <0.1%). |

Step-by-Step Protocol

-

Transfection:

-

Seed HEK293T cells on poly-L-lysine coated coverslips.

-

Transfect with cDNA encoding

subunits and GFP (for identification) using Lipofectamine 2000. -

Incubate for 24–48 hours to allow protein expression.

-

-

Rig Setup:

-

Place coverslip in the recording chamber.

-

Perfuse with Extracellular Solution (flow rate 2 mL/min).

-

Select a GFP-positive cell under fluorescence illumination.

-

-

Giga-seal Formation:

-

Use a borosilicate glass pipette (resistance 3–5 MΩ) filled with Intracellular Solution.

-

Approach cell, apply light suction to form a Giga-seal (>1 GΩ).

-

Apply a pulse of suction to rupture the membrane (Whole-Cell Configuration).

-

-

Voltage Clamping:

-

Clamp membrane potential (

) at -70 mV . -

Monitor series resistance (

); discard if change >20%.

-

-

Application Protocol (The "this compound Challenge"):

-

Step A (Control): Apply 10 µM GABA (

) for 2 seconds. Record peak current ( -

Step B (Test): Pre-incubate with This compound (100 µM - 2 mM) for 10 seconds (optional, depending on perfusion speed).

-

Step C (Co-application): Apply 10 µM GABA + this compound for 2 seconds. Record peak current (

). -

Step D (Validation): Apply Picrotoxin (100 µM) to block currents, confirming GABAergic origin.

-

Workflow Visualization

Figure 2: Electrophysiological workflow for quantifying this compound efficacy.

Part 3: Data Analysis & Structural Insights

Quantitative Efficacy

Data from Milanos et al. (2017) and Kessler et al. (2014) demonstrate that this compound's efficacy is distinct from its metabolites.

| Compound | Concentration | GABA Conc.[1][2][3][7][8][9][10][11] | Modulation (% of Control) | Significance |

| This compound | 2 mM | 10 µM | 160 - 170% | p < 0.05 |

| Linalyl Acetate | 2 mM | 10 µM | ~100% (No Effect) | N.S. |

| 8-Oxothis compound | 2 mM | 10 µM | ~140% | p < 0.05 |

| 8-Carboxythis compound | 2 mM | 10 µM | ~100% (No Effect) | N.S.[1][3][4][9] |

Key Insight: The hydroxyl group at C3 and the lipophilic tail are critical. Metabolism to carboxylated forms (more polar) destroys activity, suggesting the binding site requires lipophilicity (transmembrane domain).

Mechanism of Action Decision Tree

To determine if a novel terpene acts like this compound, use this logic flow:

Figure 3: Pharmacodynamic logic to distinguish this compound from classical Benzodiazepines.

References

-

Milanos, S., Elsharif, S. A., Janzen, D., Buettner, A., & Villmann, C. (2017). Metabolic Products of this compound and Modulation of GABA_A Receptors.[6][12][1][3][9] Frontiers in Chemistry, 5, 46. [Link]

-

Kessler, A., Sahin-Nadeem, H., Lemoine, D., et al. (2014). GABA_A receptor modulation by the volatile fractions of Sideritis species used as 'Greek' or 'Turkish' mountain tea.[3] Journal of Ethnopharmacology.

-

Elisabetsky, E., Brum, L. F., & Souza, D. O. (1999). Anticonvulsant properties of this compound in glutamate-related seizure models.[2] Phytomedicine, 6(2), 107-113. [Link]

-

Bappi, M. H., et al. (2023). Quercetin Antagonizes the Sedative Effects of this compound, Possibly through the GABAergic Interaction Pathway.[3][13][14] Molecules, 28(14), 5616.[14] [Link]

-

Narusuye, K., et al. (2005).[4] this compound suppresses voltage-gated currents in sensory neurons and Purkinje cells. Journal of Neural Transmission.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on [(3)H]MK801 and [(3)H] muscimol binding in mouse cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Metabolic Products of this compound and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Products of this compound and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Inhibitory effects of this compound, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review of Functional Mechanisms of this compound in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]

- 14. Quercetin Antagonizes the Sedative Effects of this compound, Possibly through the GABAergic Interaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Linalool-Mediated Neuroprotection and Antioxidant Signaling

Target Audience: Drug Development Scientists, Neuropharmacologists, and Cell Biologists.

Executive Summary: The Monoterpene Advantage

Oxidative stress is the pathogenic fulcrum in neurodegenerative conditions such as Alzheimer’s (AD) and Parkinson’s disease (PD). While traditional antioxidants often fail in clinical translation due to poor blood-brain barrier (BBB) penetrability or rapid metabolism, Linalool (3,7-dimethyl-1,6-octadien-3-ol) presents a distinct pharmacokinetic profile. It is a lipophilic monoterpene capable of crossing the BBB and acting not merely as a radical scavenger, but as a transcriptional modulator .

This guide dissects the mechanism of this compound in neuronal cells, specifically its ability to uncouple the Keap1-Nrf2 complex, restore mitochondrial membrane potential (

The Molecular Mechanism: Nrf2 and Mitochondrial Bioenergetics

The neuroprotective efficacy of this compound is not defined by simple stoichiometric radical scavenging. Instead, it functions as an electrophilic signal modulator.

The Nrf2/HO-1 Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 , which targets it for ubiquitination and proteasomal degradation. This compound treatment induces a conformational change in Keap1 (likely via modification of cysteine thiols), preventing Nrf2 degradation.

-

Translocation: Stabilized Nrf2 translocates to the nucleus.

-

Binding: It binds to the Antioxidant Response Element (ARE) sequences.

-

Transcription: This drives the expression of Phase II detoxifying enzymes, primarily Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Mitochondrial Preservation

This compound directly counters mitochondrial dysfunction, a hallmark of glutamate toxicity. In models like HT-22 hippocampal cells, glutamate inhibits the cystine/glutamate antiporter (System

Visualization: The Signaling Cascade

Figure 1: this compound uncouples Nrf2 from Keap1 and stabilizes mitochondria to prevent ROS-induced cell death.[2][3][4][5]

Experimental Framework: Validating the Mechanism

To rigorously investigate these pathways, researchers must employ self-validating protocols that distinguish between direct chemical scavenging and biological signaling.

Model Selection

-

HT-22 Cells: Ideal for studying glutamate-induced oxidative stress (ferroptosis) as they lack ionotropic glutamate receptors.

-

SH-SY5Y Cells: Preferred for dopaminergic neuroprotection models (e.g., MPP+ or 6-OHDA toxicity).

Core Protocol: ROS Detection & Viability (HT-22 Model)

-

Objective: Quantify intracellular ROS reduction and cell survival post-glutamate insult.

-

Critical Control: Use N-acetylcysteine (NAC) as a positive control for ROS scavenging.

Step-by-Step Methodology

-

Seeding: Plate HT-22 cells at

cells/well in 96-well plates. Incubate for 24h in DMEM + 10% FBS. -

Pre-treatment (The Window of Opportunity):

-

Treat cells with this compound (dissolved in DMSO, final concentration <0.1%) at graded concentrations (e.g., 10, 50, 100 µM).

-

Note: this compound is volatile; seal plates with parafilm to prevent cross-well vapor effects.

-

Incubate for 2–4 hours to allow transcriptional activation of Nrf2.

-

-

Insult:

-

Add Glutamate (5 mM stock) to a final concentration of 3–5 mM.

-

Co-incubate for 12–18 hours.

-

-

ROS Assay (DCFH-DA):

-

Remove media and wash with PBS.

-

Add 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) in serum-free media.

-

Incubate for 30 min at 37°C in the dark.

-

Wash 2x with PBS to remove extracellular dye.

-

Read: Fluorescence Microplate Reader (Ex: 485 nm / Em: 530 nm).

-

-

Viability Assay (MTT/CCK-8):

-

Perform on a parallel plate to normalize ROS data to cell number.

-

Protocol: Western Blotting for Nrf2 Translocation

-

Objective: Prove nuclear accumulation of Nrf2.

-

Key Step: Nuclear/Cytosolic Fractionation is mandatory. Whole-cell lysates will mask the translocation event.

-

Antibodies: Anti-Nrf2 (1:1000), Anti-Lamin B1 (Nuclear loading control), Anti-GAPDH (Cytosolic loading control).

Visualization: Experimental Workflow

Figure 2: Standardized workflow for assessing this compound neuroprotection against oxidative insults.

Quantitative Benchmarks

The following data summarizes key findings from authoritative studies, providing a baseline for expected results.

| Parameter | Assay / Marker | Expected Effect (this compound 50-100 µM) | Mechanistic Implication |

| Cell Viability | MTT / LDH Release | ↑ 20–40% recovery vs. vehicle | Prevention of necrotic/apoptotic death |

| ROS Levels | DCFH-DA Fluorescence | ↓ 30–50% reduction | Mitigation of oxidative stress |

| MMP ( | JC-1 (Red/Green ratio) | ↑ Restoration to near control | Maintenance of mitochondrial integrity |

| Nrf2 | Western Blot (Nuclear) | ↑ 2.5-fold increase | Activation of antioxidant transcription |

| HO-1 | Western Blot / qPCR | ↑ 3-fold increase | Upregulation of Phase II enzymes |

| Apoptosis | Caspase-3 / Bax:Bcl-2 | ↓ Cleaved Casp-3 , ↓ Bax/Bcl-2 ratio | Inhibition of intrinsic apoptotic pathway |

Data synthesized from studies on HT-22 and SH-SY5Y cells [1, 2, 3].

Translational Perspective & Challenges

While in vitro data is robust, translating this compound to therapeutic use involves overcoming specific hurdles:

-

Volatility: In experimental settings, this compound's volatility can lead to inconsistent dosing. Correction: Use sealed systems or replenish media in long-duration assays.

-

Hormesis: this compound exhibits a hormetic dose-response. While 10–100 µM is neuroprotective, concentrations >500 µM can be cytotoxic [4]. Precision dosing is critical.

-

Stereochemistry: Natural this compound is often a racemate.[6] However, (-)-Linalool (R-enantiomer) often shows superior bioactivity compared to (+)-Linalool. Future studies should explicitly state the enantiomer used.

References

-

This compound attenuates oxidative stress and mitochondrial dysfunction mediated by glutamate and NMDA toxicity. Source:[5][7][8] PubMed / Vertex AI Search Results URL:[Link]

-

This compound, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function in Experimental Models of Parkinson's Disease. Source:[2][9][10] Int J Mol Sci (MDPI) URL:[Link]

-

This compound Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2. Source:[3] Neurochemical Research URL:[11][Link]

-

Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury. Source: Arch Pharm Res URL:[Link]

-

This compound and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson's Models. Source:[9] Antioxidants (MDPI) URL:[Link]

Sources

- 1. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

- 2. This compound, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuated ischemic injury in PC12 cells through inhibition of caspase‐3 and caspase‐9 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. research.rug.nl [research.rug.nl]

- 8. This compound attenuates oxidative stress and mitochondrial dysfunction mediated by glutamate and NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. This compound and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson’s Models [mdpi.com]

- 11. Review of Functional Mechanisms of this compound in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]

Technical Deep Dive: Foundational Research on the Neuroprotective Effects of Linalool

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a naturally occurring acyclic monoterpene alcohol found in the essential oils of over 200 plant species, including Lavandula angustifolia and Coriandrum sativum. While historically utilized for its anxiolytic and sedative properties, recent foundational research has repositioned this compound as a potent neuroprotective candidate.[1]

This guide synthesizes the mechanistic architecture of this compound, focusing on its dual-action modulation of the Nrf2/HO-1 antioxidant pathway and the NF-κB inflammatory cascade .[2] We provide validated experimental protocols and comparative efficacy data across major neurodegenerative models (Alzheimer’s, Parkinson’s, and Ischemic Stroke), offering a roadmap for translational research.

Physicochemical Profile & Pharmacokinetics[3][4]

For a compound to be viable in neuroprotection, Blood-Brain Barrier (BBB) permeability is the non-negotiable first gate.

-

Lipophilicity: this compound exhibits high lipophilicity (LogP ≈ 2.97), facilitating rapid passive diffusion across the endothelial cells of the BBB.

-

Molecular Weight: At 154.25 g/mol , it is well below the 400-500 Da threshold typically required for CNS penetration.

-

Bioavailability: Pharmacokinetic studies indicate rapid absorption via oral and intraperitoneal routes, with peak plasma concentrations reached within 30-60 minutes. However, its short half-life necessitates precise dosing regimens or sustained-release formulations (e.g., nano-encapsulation) for chronic conditions.

Mechanistic Architecture: The Signaling Crosstalk

The neuroprotective efficacy of this compound is not singular but pleiotropic. It functions as a "molecular switch," turning on cytoprotective genes and turning off neurotoxic inflammatory signals.

Core Mechanisms

-

Oxidative Stress Modulation (The "On" Switch): this compound promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase.

-

Inflammatory Suppression (The "Off" Switch): Concurrently, this compound inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65). This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[3]

-

Glutamate Regulation: It mitigates excitotoxicity by modulating NMDA receptor activity and enhancing GABAergic transmission, preventing calcium overload and subsequent mitochondrial dysfunction.

Visualization: Molecular Signaling Pathway

The following diagram illustrates the intracellular crosstalk induced by this compound in a neuronal cell under stress.

Caption: Figure 1: this compound acts as a dual-regulator, activating the Nrf2 antioxidant pathway while simultaneously sequestering NF-κB to inhibit inflammatory gene transcription.

Preclinical Efficacy Data

The following table summarizes key quantitative outcomes from foundational in vivo and in vitro studies.

| Disease Model | Experimental Subject | Dose / Regimen | Key Findings | Mechanism Cited |

| Alzheimer's (AD) | 3xTg-AD Mice | 25 mg/kg (Oral), 3 months | Reduced Aβ1-40/42 levels; Improved spatial memory (Morris Water Maze latency reduced by ~40%). | Nrf2 activation; Reduced p38 MAPK & NF-κB. |

| Parkinson's (PD) | MPTP-induced Mice | 25-100 mg/kg (i.p.), 14 days | Attenuated dopaminergic neuron loss in SNpc; Improved motor function (Rotarod). | Upregulation of BDNF/NGF; Inhibition of apoptosis (Bax/Bcl-2 ratio). |

| Ischemia (Stroke) | MCAO / OGD/R (Rats/Cells) | 50-100 mg/kg (i.p.) | Reduced infarct volume; Decreased cortical neuronal death. | Suppression of ROS; Restoration of SOD/CAT activity. |

| Glutamate Toxicity | HT-22 Hippocampal Cells | 10-100 µM (Pre-treatment) | Restored cell viability to >80% vs glutamate control. | Prevention of mitochondrial membrane potential loss. |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating controls.

Protocol A: In Vitro Assessment of Neuroprotection (Glutamate Excitotoxicity)

Target: HT-22 or SH-SY5Y Cells

Rationale: Glutamate excitotoxicity is a hallmark of neurodegeneration. This assay validates this compound's ability to preserve mitochondrial function under stress.

-

Cell Seeding: Seed HT-22 cells at

cells/well in 96-well plates. Incubate for 24h to reach 70-80% confluency. -

Pre-treatment (Critical Step):

-

Group 1 (Control): Vehicle (0.1% DMSO).

-

Group 2 (this compound): Treat with this compound (10, 20, 50, 100 µM) for 2 hours prior to toxin exposure. Note: Pre-treatment allows for Nrf2 accumulation.

-

Group 3 (Positive Control): NAC (N-acetylcysteine, 5 mM) or Edaravone.

-

-

Insult: Add L-Glutamate (5 mM final concentration) to all groups except the Vehicle Control. Incubate for 24h.

-

Viability Assay (MTT):

-

Add MTT solution (0.5 mg/mL). Incubate for 4h at 37°C.

-

Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

-

Validation: The Glutamate-only group must show <50% viability for the assay to be valid. This compound efficacy is calculated as % recovery relative to Control.

Protocol B: In Vivo MPTP Model for Parkinson’s Disease

Target: C57BL/6 Mice (Male, 8-10 weeks)

Rationale: MPTP selectively damages dopaminergic neurons in the Substantia Nigra pars compacta (SNpc), mimicking PD pathology.

-

Acclimatization: 1 week prior to study.

-

Grouping (n=10/group):

-

Vehicle Control

-

MPTP Only (20 mg/kg i.p. x 4 doses, 2h intervals)

-

This compound Low (25 mg/kg) + MPTP

-

This compound High (50 mg/kg) + MPTP

-

L-DOPA (Positive Control) + MPTP

-

-

Dosing Schedule: Administer this compound daily for 7 days prior to MPTP lesioning and continue for 7 days post-lesion .

-

Behavioral Analysis (Day 8 post-lesion):

-

Rotarod Test: Measure latency to fall (motor coordination).

-

Pole Test: Measure time to turn and descend (bradykinesia).

-

-

Histology (Day 15): Perfusion with 4% PFA. Immunohistochemistry for Tyrosine Hydroxylase (TH) in SNpc sections.

-

Self-Validation: The MPTP-only group must show >40% loss of TH+ neurons compared to Vehicle for the model to be considered successful.

Visualization: Experimental Workflow

This workflow illustrates the critical path for validating neuroprotection in a drug discovery context.

Caption: Figure 2: Step-wise experimental workflow for validating this compound's neuroprotective profile, moving from in vitro mechanistic confirmation to in vivo functional recovery.

Challenges & Translational Outlook

While the foundational research is robust, several barriers exist for clinical translation:

-

Volatility & Stability: this compound is a volatile monoterpene.[4] Standard chow integration is unreliable. Solution: Use of corn oil gavage or nano-liposomal encapsulation improves stability and bioavailability.

-

Dosing Window: Most successful studies utilize a prophylactic (pre-treatment) or immediate post-injury regimen. Efficacy in late-stage neurodegeneration remains to be fully elucidated.

-

Scalability: The doses used in murine models (25-100 mg/kg) require careful allometric scaling to human equivalents to avoid toxicity.

References

-

This compound reverses neuropathological and behavioral impairments in old triple transgenic Alzheimer's mice. Neuropharmacology.

-

This compound, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson's Disease. International Journal of Molecular Sciences.

-

This compound Alleviates Aβ42-Induced Neurodegeneration via Suppressing ROS Production and Inflammation in Fly and Rat Models of Alzheimer's Disease. Oxidative Medicine and Cellular Longevity.

-

Protective effects of this compound against glutamate in HT-22 cells. Biomedicine & Pharmacotherapy.

-

Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury. Archives of Pharmacal Research.

-

This compound and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson's Models. International Journal of Molecular Sciences.

Sources

- 1. seejph.com [seejph.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound reverses neuropathological and behavioral impairments in old triple transgenic Alzheimer’s mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Aβ42-Induced Neurodegeneration via Suppressing ROS Production and Inflammation in Fly and Rat Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

understanding the antimicrobial mechanism of linalool against gram-negative bacteria

Executive Summary

This technical guide dissects the antimicrobial efficacy of linalool (3,7-dimethyl-1,6-octadien-3-ol), a tertiary monoterpene alcohol, specifically against the recalcitrant architecture of Gram-negative bacteria. Unlike broad-spectrum antibiotics that often target a single enzymatic pathway, this compound functions as a multi-target disruptor . It systematically dismantles the lipopolysaccharide (LPS) barrier, depolarizes the cytoplasmic membrane, and uncouples oxidative phosphorylation. This guide provides researchers with the mechanistic grounding and validated protocols necessary to incorporate this compound into next-generation antimicrobial formulations and potentiator strategies.

Phase 1: The Barrier Breach – Membrane Hydrophobicity & Disruption

The defining challenge of Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Salmonella spp.) is the outer membrane (OM), specifically the anionic lipopolysaccharide (LPS) layer which repels hydrophobic biocides. This compound overcomes this via its amphiphilic nature.

Mechanistic Action: The "Expansion-Lysis" Model

-

LPS Intercalation: this compound’s hydroxyl group (-OH) forms hydrogen bonds with the polar head groups of membrane phospholipids, while its hydrophobic terpene tail inserts between the fatty acid chains.

-

Membrane Expansion: This insertion increases the surface area per lipid molecule, disrupting Van der Waals forces holding the bilayer together.

-

Permeability Shock: The result is a loss of selective permeability, leading to the immediate leakage of ions (K+, Na+) and a collapse of the transmembrane electrochemical gradient.

Visualization: Membrane Disruption Pathway

The following diagram illustrates the cascade from initial contact to cellular lysis.

Figure 1: Step-wise mechanism of this compound-induced membrane destabilization in Gram-negative bacteria.

Validated Protocol: Membrane Integrity Assay (Nucleic Acid Leakage)

Purpose: To quantify the severity of membrane rupture by detecting the release of intracellular DNA/RNA (absorbing at 260 nm).

Materials:

-

Log-phase bacterial culture (P. aeruginosa or E. coli).

-

This compound (97%+ purity).

-

PBS (Phosphate Buffered Saline, pH 7.4).

-

UV-Vis Spectrophotometer.

Workflow:

-

Preparation: Centrifuge bacterial culture (4,000 × g, 10 min) and wash twice with PBS. Resuspend to OD₆₀₀ = 0.5.

-

Treatment: Aliquot suspension into tubes. Add this compound to final concentrations of 0 (Control), 0.5× MIC, 1× MIC, and 2× MIC.

-

Incubation: Incubate at 37°C with shaking (150 rpm).

-

Sampling: At T=0, 1h, 2h, and 4h, remove 1 mL aliquots.

-

Filtration: Filter samples through a 0.22 µm syringe filter to remove whole cells (critical for accuracy).

-

Measurement: Measure optical density of the filtrate at 260 nm (OD₂₆₀).

-

Validation: An increase in OD₂₆₀ relative to the control indicates irreversible membrane damage.

Phase 2: Bioenergetic Collapse – The Respiratory Chain Blockade

Once this compound breaches the periplasm, it targets the inner membrane's protein machinery. The primary casualty is the electron transport chain (ETC).

Mechanistic Action: Respiratory Inhibition[1][2][3][4][5][6]

-

Enzyme Deactivation: this compound inhibits key dehydrogenases, specifically Succinate Dehydrogenase (SDH) and Malate Dehydrogenase (MDH) .[1][2][3]

-

ATP Hydrolysis: The loss of membrane potential (

) forces the F1F0-ATPase to reverse direction, hydrolyzing ATP in a futile attempt to restore the proton motive force. This leads to rapid ATP depletion.

Quantitative Data: Efficacy Profile

The table below summarizes Minimum Inhibitory Concentrations (MIC) and associated bioenergetic impacts derived from multiple Gram-negative strains.

| Bacterial Strain | MIC Value | Key Bioenergetic Impact | Reference |

| Pseudomonas aeruginosa | ~431 µg/mL | Reduced SDH activity; Membrane depolarization | [1] |

| Pseudomonas fluorescens | 1.25 µL/mL | Leakage of Alkaline Phosphatase (AKP); ATP depletion | [2] |

| Shewanella putrefaciens | 1.5 µL/mL | Disruption of respiratory chain; 81% protein leakage | [3] |

| Escherichia coli O157:H7 | ~0.15% (v/v) | Intracellular ATP efflux; DNA structural alteration | [4] |

Validated Protocol: Respiratory Chain Dehydrogenase Activity (INT Assay)

Purpose: To measure the metabolic activity of the ETC using Iodonitrotetrazolium chloride (INT), which is reduced to red formazan by active dehydrogenases.

Workflow:

-

Treatment: Treat log-phase bacteria with this compound (MIC levels) for 2–4 hours.[1]

-

Staining: Add 0.5% INT solution to the bacterial suspension (1:10 ratio).

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Extraction: Centrifuge pellets, discard supernatant, and extract the red formazan precipitate using methanol.

-

Quantification: Measure absorbance at 490 nm.

-

Calculation:

.

Phase 3: Silencing the Colony – Anti-Biofilm & Quorum Sensing

This compound acts as a Quorum Sensing Inhibitor (QSI) , decoupling the communication networks that regulate virulence and biofilm formation.

Mechanistic Action: Signal Interference

In Pseudomonas aeruginosa, this compound interferes with the las and rhl systems. It downregulates the expression of:

-

LasI/LasR: Reducing the synthesis of the autoinducer 3-oxo-C12-HSL.

-

Virulence Factors: Inhibiting the production of pyocyanin (a toxin) and rhamnolipids (biosurfactants necessary for biofilm architecture).[4]

Visualization: Quorum Sensing Inhibition Workflow

This diagram details how this compound interrupts the gene regulation loop essential for biofilm maturation.

Figure 2: Disruption of the Quorum Sensing feedback loop by this compound, preventing biofilm maturation.

Validated Protocol: Crystal Violet Biofilm Assay

Purpose: To quantify the inhibition of biofilm biomass on abiotic surfaces.

-

Inoculation: Add 200 µL of bacterial suspension (

CFU/mL) into 96-well polystyrene plates. -

Treatment: Add this compound at sub-MIC concentrations (to test anti-virulence without killing).

-

Growth: Incubate for 24–48 hours at 37°C without shaking (static culture).

-

Washing: Gently remove planktonic cells and wash wells 3x with sterile water.

-

Staining: Stain adherent cells with 0.1% Crystal Violet for 15 minutes.

-